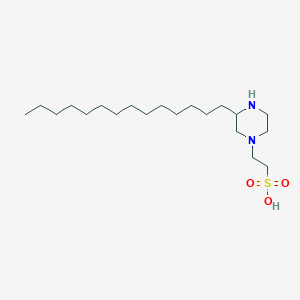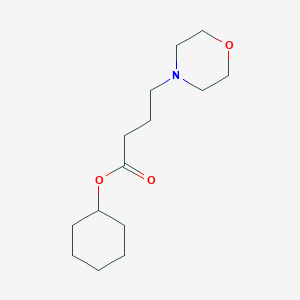![molecular formula C16H23NOS2 B14378520 2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine CAS No. 89864-03-9](/img/structure/B14378520.png)
2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine is a complex organic compound that features a dithiane ring, a phenoxy group, and a dimethylaminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine typically involves the formation of the dithiane ring from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The phenoxy group can be introduced through nucleophilic substitution reactions, and the dimethylaminoethyl chain can be attached via alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reducing agents: LiAlH4, NaBH4, H2/Ni, Zn/HCl.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The dithiane ring can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins and other biomolecules . The phenoxy group and dimethylaminoethyl chain can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate .
- Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate .
- Diisopropyl 2-(1,3-dithiolan-2-ylidene)propanedioate .
Uniqueness
2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine is unique due to its combination of a dithiane ring, phenoxy group, and dimethylaminoethyl chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
89864-03-9 |
|---|---|
Fórmula molecular |
C16H23NOS2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
2-[3-[1-(1,3-dithian-2-ylidene)ethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H23NOS2/c1-13(16-19-10-5-11-20-16)14-6-4-7-15(12-14)18-9-8-17(2)3/h4,6-7,12H,5,8-11H2,1-3H3 |
Clave InChI |
OODUPHDWIMHFOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1SCCCS1)C2=CC(=CC=C2)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


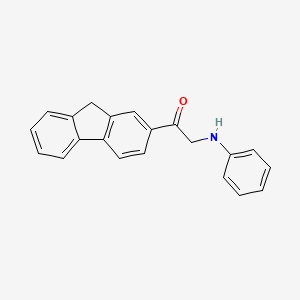
![6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B14378447.png)
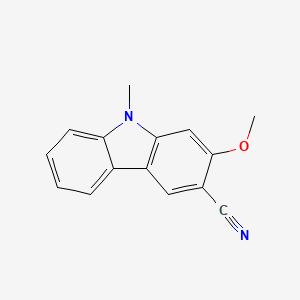

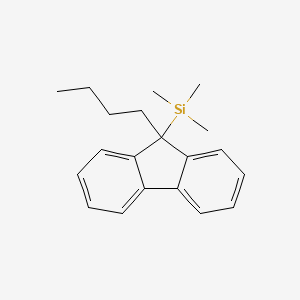
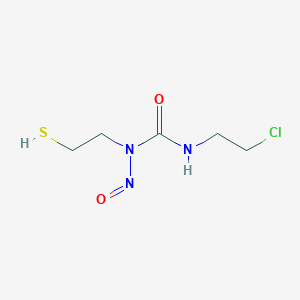
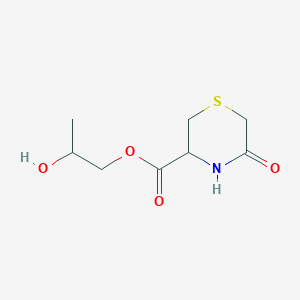
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol](/img/structure/B14378479.png)
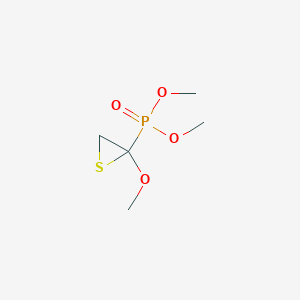
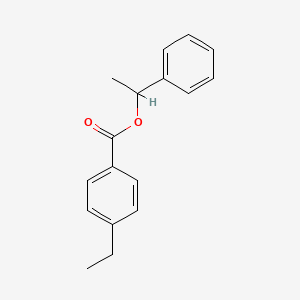
![4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14378505.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
